Milbemycin A4 oxime
Overview
Description
Milbemycin A4 oxime is a macrocyclic lactone belonging to the milbemycin family, which is isolated from the fermentation of the bacterium Streptomyces hygroscopicus var. aureolacrimosus. It is a semi-synthetic derivative of milbemycin A4 and is commonly used as a broad-spectrum antiparasitic agent. This compound is effective against a variety of nematodes and arthropods, making it a valuable compound in veterinary medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Milbemycin A4 oxime is synthesized through a two-step chemical reaction starting from milbemycins A3 and A4. The first step involves the oxidation of milbemycins A3 and A4 to form 5-oxomilbemycins A3 and A4 using chromium trioxide (CrO3) as a catalyst . The second step is the conversion of 5-oxomilbemycins A3 and A4 to this compound through an oximation reaction .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptomyces hygroscopicus var. aureolacrimosus to produce milbemycins A3 and A4. The fermentation broth is then subjected to extraction and purification processes to isolate the milbemycins. The isolated milbemycins are subsequently oxidized and oximated to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Milbemycin A4 oxime undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) is used as a catalyst for the oxidation reaction.
Oximation: Hydroxylamine or its derivatives are commonly used for the oximation reaction.
Major Products Formed
Oxidation: 5-oxomilbemycins A3 and A4.
Oximation: This compound.
Scientific Research Applications
Milbemycin A4 oxime has a wide range of scientific research applications, including:
Mechanism of Action
Milbemycin A4 oxime exerts its effects by binding to specific high-affinity sites on the target parasite cells, which affects the permeability of the cell membrane to chloride ions. This leads to an increase in the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the nerve cells of nematodes and the muscle cells of arthropods. By opening glutamate-gated chloride channels, this compound enhances the permeability of the nerve membrane to chloride ions, thereby preventing the transmission of nerve signals. This ultimately results in neuro-paralysis, causing the muscle cells to lose their ability to contract, leading to the death of the parasites .
Comparison with Similar Compounds
Milbemycin A4 oxime is structurally and chemically related to other milbemycins and avermectins. Some similar compounds include:
Milbemycin A3 oxime: Another derivative of milbemycin A3 with similar antiparasitic properties.
Ivermectin: A well-known avermectin used to treat a variety of parasitic infections in both humans and animals.
This compound is unique due to its specific binding affinity and longer half-life compared to other similar compounds, making it a valuable tool in the control and prevention of parasitic infestations .
Biological Activity
Milbemycin A4 oxime is a semi-synthetic macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus and has garnered attention for its broad-spectrum biological activity, particularly against various pathogens, including fungi and parasites. This article delves into the compound's mechanisms of action, efficacy, safety, and relevant case studies to provide a comprehensive overview of its biological activity.
This compound primarily exerts its effects through the following mechanisms:
- Inhibition of ABC Transporters : It blocks the efflux of azole antifungals in Candida glabrata by inhibiting ATP-binding cassette (ABC) transporters such as CgCDR1 and PDH1. This action enhances the susceptibility of resistant fungal strains to azole drugs, effectively reversing azole resistance .
- Fungicidal Activity : Beyond merely inhibiting drug efflux, this compound has demonstrated intrinsic fungicidal activity against various fungi, including Candida albicans and Candida glabrata. Studies indicate that it can induce reactive oxygen species (ROS) formation, contributing to its fungicidal properties .
- Neurotoxic Effects on Parasites : In invertebrates, milbemycin compounds bind to glutamate-sensitive chloride channels, leading to hyperpolarization and paralysis of parasites. This mechanism is crucial for its effectiveness against nematodes and arthropods .
Efficacy Against Fungal Pathogens
Recent studies have highlighted the efficacy of this compound in clinical settings:
- Case Study in C. glabrata : In a study involving 28 clinical isolates of C. glabrata, this compound was shown to reduce the minimum inhibitory concentration (MIC) of fluconazole and voriconazole by four-fold. This significant reduction underscores its potential as an adjunct therapy in treating azole-resistant fungal infections .
- Efficacy in Animal Models : this compound has been tested in animal models for its antiparasitic effects. For instance, a combination treatment with afoxolaner (an insecticide) and milbemycin oxime showed 99.9% efficacy against the adult hookworm Ancylostoma ceylanicum in Beagle dogs, indicating its potent anthelmintic properties .
Safety Profile
The safety of this compound has been assessed through various studies:
- Toxicology Studies : In controlled trials involving dogs treated with afoxolaner and milbemycin oxime, no significant treatment-related adverse effects were observed at doses up to five times the maximum recommended dose. Clinical pathology evaluations indicated no clinically relevant abnormalities related to the treatment .
- Long-term Use : The compound has been administered repeatedly without significant health issues or signs of toxicity, suggesting a favorable safety profile for both short-term and long-term use in veterinary medicine .
Comparative Efficacy Table
The following table summarizes the efficacy of this compound against various pathogens based on recent studies:
Properties
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+,33-28-/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAZFHUABUMOIM-JUBNYKKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)\C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058495 | |
Record name | Milbemycin oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93074-04-5 | |
Record name | Milbemycin oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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